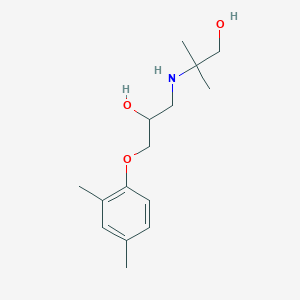
1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a complex organic molecule with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate, a multi-step process is typically employed. The initial step involves the preparation of the 6-methyl-3,4-dihydro-1H-carbazole intermediate through a catalytic hydrogenation of 6-methylcarbazole. The next step involves the protection of the nitrogen atom in the carbazole ring, followed by nucleophilic substitution to introduce the 1-(cyclopentylamino)propane-2-ol moiety. Finally, oxalic acid is introduced to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions. The synthetic route is similar to the laboratory-scale procedure but scaled up with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often forming N-oxides or other oxidized derivatives under the action of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, leading to the formation of various reduced derivatives.
Substitution: The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions, which can be tailored to introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Basic or acidic environments, with reagents such as alkyl halides, acyl chlorides, or anhydrides.
Major Products Formed: The products formed depend on the type of reaction and the conditions used. For example, oxidation may yield N-oxides, whereas substitution could introduce various functional groups depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be employed to study cellular mechanisms and pathways. It may act as a probe or a tool to modulate biological processes.
Medicine: Potential applications in medicine include its use as a lead compound for drug development. Its unique molecular structure can be tailored to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of advanced materials or as a chemical intermediate in the production of pharmaceuticals or other high-value chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways. Its structure allows it to interact with enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Other Compounds:
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: This compound is similar in structure but has a cyclohexylamino group instead of a cyclopentylamino group. The change in ring size can influence its reactivity and biological activity.
1-(Cyclopentylamino)-3-(5-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: Here, the methyl group is positioned differently, affecting the compound's chemical properties and interactions.
Uniqueness: 1-(Cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is unique due to its specific structure, which provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.
This detailed analysis highlights the multifaceted nature of this compound and its significance in various scientific and industrial fields.
特性
IUPAC Name |
1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16;3-1(4)2(5)6/h10-12,16-17,22,24H,2-9,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHKERSTWXSVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)
![1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2738823.png)



methanone](/img/structure/B2738828.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)


